
Deacetoxycephalothin
Vue d'ensemble
Description
Deacetoxycephalothin is a type of cephalosporin . Its molecular formula is C14H14N2O4S2 and it has a molecular weight of 338.4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H14N2O4S2 . Unfortunately, the detailed structural analysis is not provided in the searched resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 338.4 and a molecular formula of C14H14N2O4S2 . The specific physical and chemical properties are not provided in the searched resources.Applications De Recherche Scientifique
Drug Discovery and Pharmacology
Drug Discovery Evolution : The process of drug discovery has significantly evolved, driven by advancements in chemistry, pharmacology, clinical sciences, and more recently, molecular biology and genomics. These developments have enriched our therapeutic tools, with recombinant proteins and monoclonal antibodies playing pivotal roles in treating diseases. The integration of genomic sciences and bioinformatics has opened new avenues for understanding diseases and identifying novel therapeutic targets (Drews, 2000).
Mechanisms of Disease Treatment : Research into mechanisms of disease and potential treatments continues to be a central theme in pharmacology. For instance, studies on histone deacetylase inhibitors have shown promise in treating various diseases by influencing gene expression and protein degradation pathways, highlighting the importance of understanding cellular and molecular processes in developing new therapies (Kazantsev & Thompson, 2008).
Therapeutic Applications
Neurodegenerative Diseases : The therapeutic application of histone deacetylase inhibitors for central nervous system disorders exemplifies how understanding protein function and gene expression can lead to effective treatments for diseases like Huntington's and multiple sclerosis. This research underscores the potential of targeting specific molecular pathways to modulate disease progression and symptoms (Kazantsev & Thompson, 2008).
Cancer Treatment : The role of HDACs in cancer therapy has been explored, with HDAC inhibition showing potential in preventing cardiac remodeling after myocardial infarction and in combination therapy for cancer treatment. This research highlights the complexity of drug interactions and the importance of targeted therapies in treating complex diseases (Suraweera, O'Byrne, & Richard, 2018).
Mécanisme D'action
Target of Action
Deacetoxycephalothin, a derivative of cephalothin , primarily targets the cell wall synthesis of microorganisms . It binds to penicillin-binding proteins (PBPs), which are responsible for the union of peptidoglycan units . This impedes the connection between structures, thereby inhibiting the synthesis of the bacterial cell wall .
Mode of Action
The mode of action of this compound involves the inhibition of cell wall synthesis in microorganisms . The compound binds to PBPs, which play a crucial role in the formation of peptidoglycan units . This binding action prevents the connection between these structures, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
It is known that the compound interferes with the synthesis of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria, thereby exerting its antibacterial effects .
Pharmacokinetics
It is known that the compound is a metabolite of cephalothin . In patients with normal renal function, the half-life of cephalothin is about 28 minutes, and concentrations of this compound in serum are low . In patients with uremia, the half-life of cephalothin averages 221 minutes, and there is a continuous accumulation of the deacetyl metabolite in serum during treatment .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby exerting its antibacterial effects . It should be noted that this compound is metabolized to a compound, desacetylcephalothin, which has much lower activity against both gram-positive and gram-negative bacteria .
Analyse Biochimique
Biochemical Properties
It is known that Cephalothin, a related compound, is most efficient against resistant microorganisms
Cellular Effects
Cephalothin, a related compound, is known to inhibit cell wall synthesis in microorganisms by binding to penicillin-binding proteins (PBPs), which are responsible for the union of peptidoglycan units .
Molecular Mechanism
The molecular mechanism of Deacetoxycephalothin is not well-understood. It is known that Cephalothin, a related compound, exerts its effects by inhibiting cell wall synthesis in microorganisms. This happens because of the binding to penicillin-binding proteins (PBPs), responsible for the union of peptidoglycan units .
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
It is known that biochemical compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that after a drug enters the systemic circulation, it is distributed to the body’s tissues .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments .
Propriétés
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXIEAFHKKZLW-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877501 | |
| Record name | CEPHALOTHIN ANALOG (3-CH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34691-02-6 | |
| Record name | Deacetoxycephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEPHALOTHIN ANALOG (3-CH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


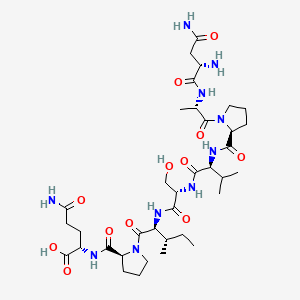
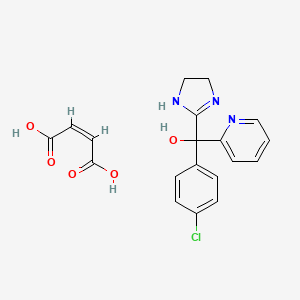
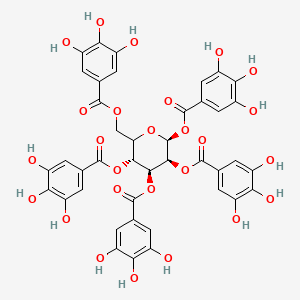
![3-[(2R)-2-amino-3-({5-[(E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propyl]-1H-indole](/img/structure/B1669850.png)

![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)
![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)
![2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1669856.png)

![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)
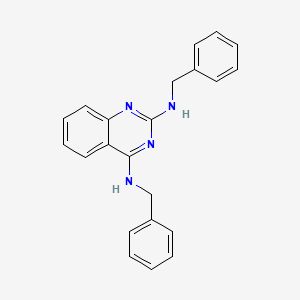
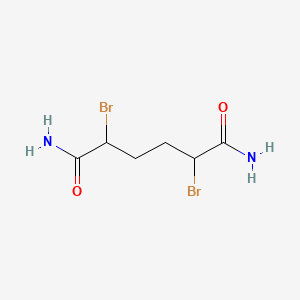
![3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1669864.png)
![3,8-Diazabicyclo[3.2.1]octane, 3-(6-chloro-3-pyridazinyl)-](/img/structure/B1669865.png)
